2H-Thiopyran, tetrahydro-2-(2-propenyl)-
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Overview
Description
2H-Thiopyran, tetrahydro-2-(2-propenyl)-: is a heterocyclic compound with the molecular formula C8H14S It is a derivative of thiopyran, where the sulfur atom replaces the oxygen atom in the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, tetrahydro-2-(2-propenyl)- can be achieved through several methods. One common route involves the reaction of pentamethylene sulfide with allyl bromide in the presence of a base such as sodium hydride . The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyran, tetrahydro-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using or to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allylic position using reagents such as or .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Allylic substituted products
Scientific Research Applications
2H-Thiopyran, tetrahydro-2-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2H-Thiopyran, tetrahydro-2-(2-propenyl)- involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can participate in nucleophilic attacks and coordination with metal ions . These interactions can modulate biological pathways and enzyme activities, leading to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiopyran: A similar compound with a saturated thiopyran ring but without the allyl group.
2H-Thiopyran: The parent compound with a double bond in the ring.
Tetrahydro-2H-thiopyran: Another derivative with different substituents on the thiopyran ring.
Uniqueness
2H-Thiopyran, tetrahydro-2-(2-propenyl)- is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry .
Properties
CAS No. |
62162-10-1 |
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Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
2-prop-2-enylthiane |
InChI |
InChI=1S/C8H14S/c1-2-5-8-6-3-4-7-9-8/h2,8H,1,3-7H2 |
InChI Key |
NXNMJVPKONBZKA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCCS1 |
Origin of Product |
United States |
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